Ofloxacin

説明

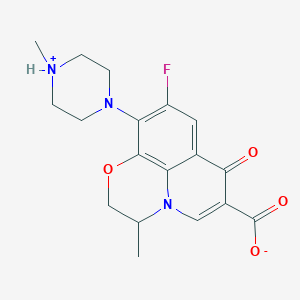

Structure

3D Structure

特性

IUPAC Name |

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDSWSVVBLHKDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

118120-51-7 (hydrochloride) | |

| Record name | Ofloxacin [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082419361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3041085 | |

| Record name | Ofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ofloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in aqueous solutions with pH between 2 and 5. Sparingly to slightly soluble in aqueous solutions with pH 7 (solubility falls to 4 mg/mL) and freely soluble in aqueous solutions with pH above 9., 1.44e+00 g/L | |

| Record name | Ofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01165 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ofloxacin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ofloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Off-white to pale yellow crystalline powder, Colorless needles from ethanol | |

CAS No. |

82419-36-1, 83380-47-6 | |

| Record name | Ofloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82419-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ofloxacin [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082419361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01165 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ofloxacin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ofloxacin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+/-)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4P49JAZ9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ofloxacin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ofloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

250-257 °C (decomposes), 250 - 257 °C | |

| Record name | Ofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01165 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ofloxacin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ofloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Molecular Mechanism of Ofloxacin on Bacterial DNA Gyrase

Abstract

Ofloxacin, a second-generation fluoroquinolone antibiotic, exerts its potent bactericidal effects by targeting essential bacterial type II topoisomerases, primarily DNA gyrase.[1][2] This in-depth technical guide elucidates the precise molecular mechanism by which this compound inhibits DNA gyrase. We will dissect the structure and function of DNA gyrase, detail its catalytic cycle, and explore how this compound intercepts this process to form a stable ternary complex, ultimately leading to lethal double-stranded DNA breaks.[3] Furthermore, this guide provides detailed experimental protocols for assessing gyrase inhibition, discusses the structural basis for drug resistance, and offers insights for researchers in drug development.

Introduction: The Centrality of DNA Topology in Bacterial Survival

The bacterial chromosome is a marvel of compaction, with a vast amount of genetic information stored within a confined cellular space. This necessitates a highly organized and dynamic DNA structure, managed by a class of enzymes known as topoisomerases.[4] Bacterial DNA gyrase, a type II topoisomerase, is unique and essential; it introduces negative supercoils into double-stranded DNA in an ATP-dependent process.[4][5][6] This activity is critical for relieving the topological strain that arises during DNA replication and transcription, allowing these fundamental processes to proceed.[5][7] Unlike its eukaryotic counterparts, the distinct structure and unique function of DNA gyrase make it an ideal target for antibacterial agents.[5][6][7]

The Structure of DNA Gyrase: An A₂B₂ Heterotetramer

DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits.[7][8][9]

-

GyrA Subunits: These are responsible for the DNA breakage and reunion activity.[7][8] Each GyrA subunit contains a catalytic tyrosine residue that forms a transient covalent bond with the 5'-end of the cleaved DNA.[6][8] The region within GyrA where mutations commonly confer resistance to quinolones is known as the Quinolone Resistance-Determining Region (QRDR).[9][10]

-

GyrB Subunits: These subunits house the ATPase domain, responsible for binding and hydrolyzing ATP to provide the energy for the supercoiling reaction.[6][7][8]

These subunits assemble to form a complex with multiple "gates" that control the passage of DNA strands during the catalytic cycle.[5]

The DNA Gyrase Catalytic Cycle

The enzyme's primary function involves a coordinated series of conformational changes powered by ATP hydrolysis, often described as a "two-gate" mechanism.[11][12] A segment of DNA, the "G-segment" (gate segment), is bound and cleaved. Another segment, the "T-segment" (transported segment), is then passed through this transient double-stranded break. Finally, the G-segment is resealed. This intricate process results in the introduction of two negative supercoils, changing the DNA's linking number by -2.[12]

Diagram 1: The catalytic cycle of bacterial DNA gyrase.

This compound's Intervention: The Poisoning of DNA Gyrase

Fluoroquinolones like this compound do not simply inhibit the catalytic activity of gyrase; they act as "topoisomerase poisons."[13][14][15] This means they stabilize a key reaction intermediate—the cleavage complex—in which the DNA is cleaved, but the enzyme is prevented from resealing the break.[3][14]

Formation of the Ternary Gyrase-DNA-Ofloxacin Complex

This compound's mechanism is initiated by its ability to bind to the transient complex formed between DNA gyrase and the DNA substrate.[16][17] This creates a stable, non-covalent ternary complex.[14][18] Key features of this interaction include:

-

Intercalation: this compound molecules insert themselves into the DNA at the site of cleavage.[15]

-

Magnesium Ion Bridge: The interaction is critically mediated by a non-catalytic magnesium ion, which forms a water-metal ion bridge. This bridge connects the C3/C4 keto-acid group of the this compound molecule to specific amino acid residues within the GyrA subunit's QRDR, such as serine at position 83 and aspartate at position 87 (in E. coli).[9][15][19]

-

Stabilization of the Cleavage Complex: By binding at the DNA-protein interface, this compound physically obstructs the re-ligation of the cleaved G-segment.[3][14] The enzyme is trapped in a state where it is covalently linked to the 5' ends of the broken DNA.[3]

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound. A reappraisal of its antimicrobial activity, pharmacology and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DNA gyrase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA gyrase - Wikipedia [en.wikipedia.org]

- 6. microbenotes.com [microbenotes.com]

- 7. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. DNA Gyrase as a Target for Quinolones [mdpi.com]

- 10. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Type II topoisomerase - Wikipedia [en.wikipedia.org]

- 13. Bacterial death by DNA gyrase poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What is the mechanism of this compound? [synapse.patsnap.com]

- 17. nbinno.com [nbinno.com]

- 18. Interactions between fluoroquinolones, Mg2+, DNA and DNA gyrase, studied by phase partitioning in an aqueous two-phase system and by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis and Characterization of Novel Ofloxacin Derivatives

This guide provides an in-depth exploration of the synthesis and characterization of novel Ofloxacin derivatives, intended for researchers, scientists, and professionals in the field of drug development. It aims to deliver not only procedural steps but also the underlying scientific rationale, ensuring a comprehensive understanding of the methodologies and their implications.

Introduction: The Rationale for Innovating this compound

This compound, a second-generation fluoroquinolone antibiotic, has long been a cornerstone in the treatment of a wide array of bacterial infections.[1][2] Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria has rendered it a critical therapeutic agent.[1][2] However, the escalating challenge of antimicrobial resistance necessitates the continuous development of new and more effective antibacterial agents.[2][3] The core strategy in this endeavor is the chemical modification of existing potent scaffolds like this compound to enhance their biological activity, broaden their spectrum, overcome resistance mechanisms, and improve their pharmacokinetic profiles.[2][4][5]

This guide will navigate through the strategic chemical modifications of the this compound molecule, with a particular focus on derivatization at the C3-carboxylic acid position, a common and fruitful site for structural alteration.[4][5] We will delve into the synthesis of novel carboxamide and ester derivatives, followed by a comprehensive guide to their characterization using a suite of modern analytical techniques.

Part 1: Strategic Synthesis of Novel this compound Derivatives

The synthetic derivatization of this compound primarily targets the carboxylic acid functional group at the C3 position. This group offers a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities that can modulate the compound's physicochemical and biological properties.[4][5]

Synthesis of this compound Carboxamide Derivatives

The conversion of the C3-carboxylic acid to an amide is a widely employed strategy to generate novel this compound derivatives with potentially enhanced biological activity.[4][5] This transformation is typically achieved through a two-step, one-pot reaction involving an initial esterification of the carboxylic acid followed by aminolysis.

-

Esterification of this compound:

-

Dissolve this compound in an excess of dry methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the this compound methyl ester with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ester.

-

-

Aminolysis of this compound Methyl Ester:

-

Dissolve the crude this compound methyl ester in a suitable solvent such as methanol or ethanol.

-

Add the desired primary or secondary amine in equimolar amounts or slight excess.

-

Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography.

-

Causality Behind Experimental Choices:

-

Esterification as an intermediate step: The direct amidation of the carboxylic acid of this compound can be challenging. Converting it to a more reactive ester intermediate facilitates the subsequent nucleophilic attack by the amine.

-

Use of dry solvents: The presence of water can hydrolyze the ester intermediate back to the carboxylic acid, thus reducing the yield of the desired amide.

-

Monitoring by TLC: TLC is a rapid and effective technique to track the consumption of starting materials and the formation of products, allowing for the determination of the optimal reaction time.

Part 2: Comprehensive Characterization of Novel Derivatives

The unambiguous structural elucidation and purity assessment of the newly synthesized this compound derivatives are paramount. A multi-technique approach is employed, combining spectroscopic and chromatographic methods to provide a complete profile of the compounds.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the synthesized derivatives.

FTIR spectroscopy is a powerful tool for identifying the presence of key functional groups.[6] In the context of this compound derivatives, it is used to confirm the conversion of the carboxylic acid to an amide or ester.

Expected Spectral Features:

| Functional Group | Characteristic Absorption (cm⁻¹) | Significance |

| O-H (Carboxylic Acid) | Broad, ~3000 | Disappearance confirms reaction of the COOH group. |

| C=O (Carboxylic Acid) | ~1700-1725 | Disappearance confirms reaction of the COOH group. |

| C=O (Amide I band) | ~1630-1680 | Appearance confirms the formation of an amide. |

| N-H (Amide II band) | ~1510-1570 | Appearance confirms the formation of an amide. |

| C=O (Ester) | ~1735-1750 | Appearance confirms the formation of an ester. |

¹H and ¹³C NMR spectroscopy are indispensable for the detailed structural elucidation of organic molecules.[7] They provide information on the chemical environment of each proton and carbon atom, respectively, allowing for the confirmation of the overall molecular framework and the successful incorporation of the new substituent.[7]

Key NMR Observables for a Novel this compound Amide Derivative:

-

¹H NMR:

-

Disappearance of the broad singlet corresponding to the carboxylic acid proton (-COOH).

-

Appearance of new signals in the aromatic or aliphatic region corresponding to the protons of the newly introduced amine moiety.

-

A downfield shift of the protons adjacent to the newly formed amide bond.

-

-

¹³C NMR:

-

A shift in the resonance of the carbonyl carbon (C=O) from the carboxylic acid region (~170-180 ppm) to the amide region (~160-170 ppm).

-

Appearance of new carbon signals corresponding to the introduced amine substituent.

-

Mass spectrometry is used to determine the molecular weight of the synthesized derivatives and to gain insights into their fragmentation patterns, further confirming their structure.

Chromatographic Analysis and Purification

Chromatographic techniques are essential for assessing the purity of the synthesized compounds and for their purification.

Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis and purification of fluoroquinolone derivatives.[8][9] A C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[8]

Experimental Protocol: Purity Assessment by RP-HPLC

-

Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid) in a suitable ratio (e.g., 70:30 v/v).

-

Sample Preparation: Dissolve a small amount of the synthesized derivative in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (e.g., 288 nm)

-

Injection Volume: 10 µL

-

-

Analysis: Inject the sample and analyze the resulting chromatogram for the presence of a single major peak, indicating the purity of the compound.

For purification on a larger scale, column chromatography using silica gel is a standard technique. The choice of eluent (mobile phase) is critical and is typically determined by preliminary TLC analysis to achieve optimal separation of the desired product from any unreacted starting materials or byproducts.

Part 3: Biological Evaluation

The ultimate goal of synthesizing novel this compound derivatives is to discover compounds with improved biological activity. The newly synthesized and characterized compounds are typically screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria.

In Vitro Antibacterial Activity Screening

The antibacterial activity of the novel derivatives is commonly evaluated using the disk diffusion method or by determining the Minimum Inhibitory Concentration (MIC).[4][5] These assays provide a quantitative measure of the compounds' potency against various bacterial strains, including both Gram-positive and Gram-negative organisms.[4][5] The results are often compared to that of the parent drug, this compound, to assess the impact of the structural modifications.[4][5]

Conclusion and Future Directions

The synthesis and characterization of novel this compound derivatives represent a promising avenue in the quest for new antibacterial agents to combat the growing threat of antimicrobial resistance. The strategic modification of the this compound scaffold, particularly at the C3-carboxylic acid position, has been shown to yield derivatives with diverse and sometimes enhanced biological activities.[4][5] The comprehensive characterization of these new chemical entities using a combination of spectroscopic and chromatographic techniques is crucial for establishing their structure-activity relationships.

Future research in this area will likely focus on the exploration of other sites on the this compound molecule for derivatization, the synthesis of hybrid molecules combining the fluoroquinolone core with other pharmacophores, and the in-depth investigation of the mechanisms of action of the most promising derivatives. These efforts will undoubtedly contribute to the development of the next generation of fluoroquinolone antibiotics.

References

- 1. Antibacterial activity of this compound and other 4-quinolone derivatives: in-vitro and in-vivo comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Available A REVIEW ON NEW this compound-FLUOROQUINOLONE ANALOGS: SYNTHESIS AND BIOLOGICAL EVALUATION OF DIFFERENT COMPOUNDS | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization and biological activity of a series of carboxamide derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistryjournal.in [chemistryjournal.in]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Antibacterial spectrum of Ofloxacin against Gram-positive and Gram-negative bacteria

This guide provides an in-depth exploration of the antibacterial spectrum of ofloxacin, a second-generation fluoroquinolone antibiotic. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of this compound's action, its activity against Gram-positive and Gram-negative bacteria, the molecular basis of resistance, and standardized methodologies for susceptibility testing.

Executive Summary

This compound is a broad-spectrum antibiotic that has been a cornerstone in the treatment of a variety of bacterial infections.[1] Its efficacy stems from its ability to inhibit bacterial DNA replication by targeting essential enzymes, DNA gyrase and topoisomerase IV.[2][3] This guide will dissect the nuances of its activity, providing a comprehensive overview of its spectrum, the rationale behind its use against specific pathogens, and the critical considerations of emerging resistance. By understanding the fundamental principles of this compound's interaction with bacteria, researchers can better inform their experimental designs and drug development strategies.

Mechanism of Action: A Dual-Targeted Approach to Inhibit DNA Synthesis

This compound exerts its bactericidal effect by disrupting the critical processes of bacterial DNA replication and repair.[4] This is achieved through the inhibition of two key type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5]

-

DNA Gyrase (Topoisomerase II): This enzyme is the primary target of this compound in many Gram-negative bacteria.[5] DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a crucial step for relieving torsional stress during DNA replication and transcription.[2] this compound binds to the DNA-gyrase complex, stabilizing it and preventing the re-ligation of the DNA strands, leading to double-strand breaks.[5]

-

Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the preferential target.[5] This enzyme is essential for the decatenation, or separation, of newly replicated daughter chromosomes.[4] By inhibiting topoisomerase IV, this compound prevents the proper segregation of genetic material, ultimately leading to cell death.[2]

The dual-targeting mechanism of this compound contributes to its broad spectrum of activity. The selective toxicity of this compound towards bacterial topoisomerases over their mammalian counterparts ensures its therapeutic efficacy with a manageable safety profile.

Caption: this compound's dual inhibitory action on DNA gyrase and topoisomerase IV, disrupting DNA replication and leading to bacterial cell death.

Antibacterial Spectrum: Quantitative Efficacy against Key Pathogens

This compound demonstrates a broad spectrum of activity, encompassing a wide range of both Gram-positive and Gram-negative bacteria.[6][7] The in vitro efficacy is commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for this compound against clinically significant bacteria.

Gram-Positive Bacteria

This compound is active against many Gram-positive organisms, although its potency can be variable, particularly against streptococci.[1]

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (Methicillin-susceptible) | 0.25 | 1.0 |

| Staphylococcus aureus (Methicillin-resistant) | 2.0 | 2.0 |

| Streptococcus pneumoniae | - | - |

| Enterococcus faecalis | - | 8.0 |

| Streptococcus pyogenes | - | - |

| Propionibacterium acnes | - | 2.0 |

| Clostridium spp. | - | 8.0 |

Data compiled from multiple sources. Dashes indicate insufficient data from the provided search results.[1][8]

Gram-Negative Bacteria

This compound generally exhibits excellent activity against a broad range of Gram-negative bacteria, including the Enterobacteriaceae family.[2][8]

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 0.125 | 1.0 |

| Klebsiella pneumoniae | 0.125 | 1.0 |

| Enterobacter cloacae | 0.125 | 1.0 |

| Proteus mirabilis | 0.125 | 1.0 |

| Pseudomonas aeruginosa | 1.0 | >16.0 |

| Haemophilus influenzae | - | - |

| Neisseria gonorrhoeae | - | - |

| Acinetobacter spp. | 1.0 | 4.0 |

Data compiled from multiple sources. Dashes indicate insufficient data from the provided search results.[2][3][8]

Mechanisms of Bacterial Resistance to this compound

The emergence of bacterial resistance to fluoroquinolones, including this compound, is a significant clinical concern. The primary mechanisms of resistance involve alterations in the drug's targets and reduced drug accumulation within the bacterial cell.

-

Target Gene Mutations: The most common mechanism of high-level resistance is the accumulation of mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode the A subunits of DNA gyrase and topoisomerase IV, respectively. These mutations alter the binding site of this compound, reducing its affinity for the enzyme-DNA complex.

-

Efflux Pumps: Bacteria can actively extrude this compound from the cell via efflux pumps. Overexpression of these pumps reduces the intracellular concentration of the antibiotic, preventing it from reaching its targets in sufficient concentrations to be effective.

-

Plasmid-Mediated Resistance: Less common, but of growing concern, is the acquisition of plasmid-mediated resistance genes, such as qnr genes. These genes produce proteins that protect DNA gyrase and topoisomerase IV from the action of fluoroquinolones.

Caption: Key mechanisms of bacterial resistance to this compound, including target site mutations and active efflux.

Standardized Methodologies for Susceptibility Testing

Accurate determination of bacterial susceptibility to this compound is crucial for guiding therapeutic decisions and monitoring resistance trends. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for antimicrobial susceptibility testing.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the MIC of an antimicrobial agent.

Protocol:

-

Preparation of this compound Dilutions: Prepare a series of two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate containing the this compound dilutions with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation of Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative test that provides a measure of the susceptibility of a bacterium to an antimicrobial agent.

Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

-

Disk Application: Aseptically apply a 5 µg this compound disk to the surface of the inoculated agar.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.

-

Interpretation of Results: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around the this compound disk in millimeters. Interpret the results as susceptible, intermediate, or resistant based on CLSI-defined zone diameter breakpoints.

Conclusion and Future Perspectives

This compound remains a valuable antibiotic in the clinical setting due to its broad spectrum of activity and favorable pharmacokinetic properties. A thorough understanding of its mechanism of action, spectrum of activity, and the molecular basis of resistance is paramount for its judicious use. As bacterial populations continue to evolve, ongoing surveillance of this compound susceptibility patterns through standardized testing methods is essential to ensure its continued efficacy and to guide future antimicrobial development efforts. The principles and protocols outlined in this guide provide a robust framework for researchers to conduct meaningful investigations into the antibacterial properties of this compound and other fluoroquinolones.

References

- 1. Susceptibility in vitro of gram-positive aerobe and anaerobe bacteria to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: in vitro activity against recently isolated gram-negative bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The sensitivity of gram-negative and gram-positive bacteria to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. The sensitivity of gram-negative and gram-positive bacteria to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of the in vitro activity of this compound and gentamicin against isolates from hospitalised patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Labyrinth: A Technical Guide to Ofloxacin Resistance Mechanisms in Clinical Isolates

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Challenge of Fluoroquinolone Resistance

Ofloxacin, a second-generation fluoroquinolone, has long been a valuable weapon in the clinician's arsenal against a wide spectrum of bacterial pathogens. Its mechanism of action, the inhibition of bacterial DNA gyrase and topoisomerase IV, is crucial for disrupting DNA replication and repair, leading to bacterial cell death.[1][2] However, the widespread use of this compound and other fluoroquinolones has inevitably led to the emergence and global dissemination of resistant bacterial strains, posing a significant threat to public health.[3] Understanding the molecular underpinnings of this resistance is paramount for the development of novel therapeutic strategies and for the effective management of infectious diseases.

This in-depth technical guide provides a comprehensive overview of the principal mechanisms of this compound resistance observed in clinical isolates. We will delve into the intricacies of target-site modifications, the role of efflux systems, and the influence of plasmid-mediated resistance determinants. Furthermore, this guide will equip researchers with detailed, field-proven methodologies to investigate these resistance mechanisms in their own laboratories.

Core Mechanisms of this compound Resistance

This compound resistance in bacteria is primarily a consequence of a select few, yet highly effective, molecular strategies. These can be broadly categorized as:

-

Alterations in Drug Targets: Mutations in the genes encoding the primary targets of this compound, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE), are the most common cause of high-level resistance.[4][5] These mutations typically occur within a specific region known as the quinolone resistance-determining region (QRDR).[6][7]

-

Reduced Intracellular Drug Accumulation: Bacteria can limit the intracellular concentration of this compound through two main approaches:

-

Active Efflux Pumps: These membrane-bound proteins actively transport this compound and other antimicrobial agents out of the bacterial cell.[8][9][10] Overexpression of these pumps is a significant contributor to resistance.

-

Decreased Permeability: Although less common, alterations in the bacterial outer membrane, such as the loss of porin channels, can reduce the influx of this compound into the cell.

-

-

Plasmid-Mediated Quinolone Resistance (PMQR): The acquisition of resistance genes located on mobile genetic elements, such as plasmids, provides an additional layer of defense against this compound.[11][12][13] These genes often confer low-level resistance but can facilitate the selection of higher-level resistance mechanisms.[11][14]

The following diagram illustrates the interplay of these core resistance mechanisms:

Caption: Core mechanisms of this compound resistance in bacteria.

Investigative Workflow for a Clinical Isolate with Suspected this compound Resistance

A systematic approach is crucial for elucidating the resistance mechanisms in a clinical isolate. The following workflow provides a logical progression from phenotypic characterization to genotypic analysis.

Caption: Investigative workflow for this compound resistance.

Detailed Experimental Protocols

Part 1: Phenotypic Characterization

1.1. Antimicrobial Susceptibility Testing (AST)

The cornerstone of resistance investigation is the determination of the Minimum Inhibitory Concentration (MIC) of this compound. The broth microdilution method is a widely accepted and quantitative approach.

Protocol: this compound MIC Determination by Resazurin Microtiter Assay (REMA)

-

Principle: This colorimetric assay utilizes the redox indicator resazurin, which changes from blue to pink in the presence of metabolically active cells. The MIC is the lowest concentration of this compound that prevents this color change.[11][15][16]

-

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution

-

Resazurin solution (0.01% w/v in sterile distilled water)

-

Bacterial culture grown to logarithmic phase

-

Sterile multichannel pipettes and tips

-

-

Procedure:

-

Prepare serial two-fold dilutions of this compound in MHB directly in the 96-well plate. A typical concentration range to test is 0.06 to 128 µg/mL.

-

Include a growth control well (MHB with no antibiotic) and a sterility control well (MHB only).

-

Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.

-

Dilute the standardized bacterial suspension in MHB and add to each well (except the sterility control) to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

-

Incubate the plate at 37°C for 18-24 hours.

-

Add 20 µL of resazurin solution to each well and re-incubate for 2-4 hours.

-

Visually assess the plate for color change. The MIC is the lowest this compound concentration in the well that remains blue.[12]

-

-

Interpretation: Compare the determined MIC value to the clinical breakpoints established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) to classify the isolate as susceptible, intermediate, or resistant.[17][18][19]

Part 2: Genotypic Analysis of Target-Site Mutations

2.1. Genomic DNA Extraction

High-quality genomic DNA is a prerequisite for successful PCR and sequencing.

Protocol: Bacterial Genomic DNA Extraction (Boiling Lysis Method)

-

Principle: This rapid method uses heat to lyse bacterial cells and release their DNA. It is suitable for generating DNA templates for PCR.[20]

-

Procedure:

-

Inoculate a single bacterial colony into 3-5 mL of nutrient broth and incubate overnight at 37°C.

-

Pellet the bacterial cells from 1.5 mL of the overnight culture by centrifugation.

-

Wash the pellet with sterile saline or phosphate-buffered saline (PBS).

-

Resuspend the pellet in 200 µL of sterile, nuclease-free water.

-

Boil the cell suspension for 10 minutes.

-

Immediately place the tube on ice for 5 minutes.

-

Centrifuge at high speed for 5 minutes to pellet the cell debris.

-

Carefully transfer the supernatant containing the genomic DNA to a new sterile tube. Store at -20°C.

-

2.2. PCR Amplification and DNA Sequencing of QRDRs

Protocol: Amplification and Sequencing of gyrA and parC QRDRs

-

Principle: Specific primers are used to amplify the QRDRs of the gyrA and parC genes via PCR. The resulting amplicons are then sequenced to identify any mutations.[13][21][22]

-

Materials:

-

Extracted genomic DNA

-

Taq DNA polymerase and reaction buffer

-

dNTPs

-

Forward and reverse primers for gyrA and parC QRDRs (see table below)

-

Thermal cycler

-

Agarose gel electrophoresis system

-

DNA sequencing service or in-house sequencing platform

-

-

Primer Sequences for E. coli:

| Gene | Primer Name | Sequence (5' - 3') | Amplicon Size (bp) |

| gyrA | gyrA-F | CAG AGT GAT GTT GAG ATG GAC | ~350 |

| gyrA | gyrA-R | GTA GAC AAT AAG ACC TCC GTT G | |

| parC | parC-F | GTT GGT CAG TCG CTG ATG T | ~300 |

| parC | parC-R | TTC GAT GGT GTA GTC GGT G |

-

PCR Cycling Conditions (Example):

-

Initial denaturation: 95°C for 5 minutes

-

30 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55°C for 30 seconds

-

Extension: 72°C for 45 seconds

-

-

Final extension: 72°C for 7 minutes

-

-

Procedure:

-

Set up PCR reactions for gyrA and parC using the extracted genomic DNA as a template.

-

Perform PCR using the specified cycling conditions.

-

Verify the successful amplification of the target regions by running a small volume of the PCR product on an agarose gel.

-

Purify the remaining PCR products to remove primers and dNTPs.

-

Submit the purified amplicons for Sanger sequencing using the same forward and reverse primers.

-

-

Data Analysis:

-

Align the obtained sequences with the wild-type reference sequences for gyrA and parC from a susceptible reference strain (e.g., E. coli K-12).

-

Identify any nucleotide substitutions and determine the corresponding amino acid changes.

-

Compare the identified mutations to known resistance-associated mutations reported in the literature and resistance gene databases.[23]

-

Table: Common this compound Resistance Mutations in the QRDRs of E. coli and their Impact on MIC

| Gene | Codon | Amino Acid Change | Fold Increase in this compound MIC (approx.) |

| gyrA | 83 | Ser → Leu/Tyr | 8 - 32 |

| gyrA | 87 | Asp → Asn/Gly/Tyr | 4 - 16 |

| parC | 80 | Ser → Ile/Arg | 2 - 8 (often in combination with gyrA mutation) |

| parC | 84 | Glu → Gly/Lys/Val | 2 - 4 (often in combination with gyrA mutation) |

Note: The fold increase in MIC can vary depending on the specific mutation, the bacterial species, and the presence of other resistance mechanisms.[5][10][24]

Part 3: Investigation of Efflux Pump Activity

3.1. Efflux Pump Inhibitor Assay

Protocol: Assessing Efflux Pump Activity using a Broth Microdilution Assay

-

Principle: This assay determines the MIC of this compound in the presence and absence of an efflux pump inhibitor (EPI). A significant reduction in the MIC in the presence of the EPI suggests that efflux pumps are contributing to resistance.[25][26][27]

-

Common Efflux Pump Inhibitors:

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)

-

Phenylalanine-arginine β-naphthylamide (PAβN)

-

Reserpine

-

Verapamil

-

-

Procedure:

-

Perform the this compound MIC determination by broth microdilution as described in section 1.1.

-

In parallel, perform the same assay but with the addition of a sub-inhibitory concentration of an EPI to all wells. The appropriate concentration of the EPI should be determined beforehand to ensure it does not inhibit bacterial growth on its own.

-

Incubate and read the plates as previously described.

-

-

Data Analysis:

Conclusion: An Integrated Approach to a Multifaceted Problem

This compound resistance is a complex and evolving challenge driven by a combination of genetic mutations and the acquisition of resistance determinants. A thorough understanding of these mechanisms, coupled with robust and reproducible laboratory methods, is essential for effective surveillance, clinical decision-making, and the development of next-generation antimicrobials. The workflow and protocols outlined in this guide provide a solid foundation for researchers to dissect the molecular basis of this compound resistance in clinical isolates, ultimately contributing to the global effort to combat antimicrobial resistance.

References

- 1. Molecular Study of Quinolone Resistance Determining Regions of gyrA Gene and parC Genes in Clinical Isolates of Acintobacter baumannii Resistant to Fluoroquinolone [openmicrobiologyjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Genome-Based Prediction of Bacterial Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. neb.com [neb.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fluoroquinolone Resistance Mutations in the parC, parE, and gyrA Genes of Clinical Isolates of Viridans Group Streptococci - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Correlating Minimum Inhibitory Concentrations of this compound and moxifloxacin with gyrA mutations using the Genotype MTBDRsl Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. prezi.com [prezi.com]

- 13. Rapid Detection of Genomic Mutations in gyrA and parC Genes of Escherichia coli by Multiplex Allele Specific Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iacld.com [iacld.com]

- 18. goums.ac.ir [goums.ac.ir]

- 19. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

- 20. ocw.ehu.eus [ocw.ehu.eus]

- 21. researchgate.net [researchgate.net]

- 22. jidc.org [jidc.org]

- 23. Sequencing-based methods and resources to study antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. journals.asm.org [journals.asm.org]

- 25. Quantitative measurement of antibiotic resistance in Mycobacterium tuberculosis reveals genetic determinants of resistance and susceptibility in a target gene approach - PMC [pmc.ncbi.nlm.nih.gov]

- 26. clsi.org [clsi.org]

- 27. pubs.rsc.org [pubs.rsc.org]

- 28. researchgate.net [researchgate.net]

- 29. Recent advances toward a molecular mechanism of efflux pump inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemical Imperative: A Technical Guide to the In Vitro and In Vivo Activity of Ofloxacin and Its Enantiomers

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Racemate - The Significance of Chirality in Ofloxacin's Efficacy

This compound, a second-generation fluoroquinolone antibiotic, has long been a stalwart in the clinical management of a wide array of bacterial infections.[1] Its broad-spectrum activity against both Gram-positive and Gram-negative pathogens has cemented its therapeutic value.[1] However, a deeper understanding of this compound's pharmacology reveals a critical nuance: this compound is a racemic mixture, composed of equal parts of two enantiomers, the S-(-)-isomer (levthis compound) and the R-(+)-isomer (dextrthis compound).[2] This stereochemistry is not a trivial detail; it is the very foundation of its antibacterial potency. The biological activity of this compound is overwhelmingly attributed to its S-(-)-enantiomer, levthis compound, a testament to the highly specific nature of drug-target interactions.[2][3][4] This guide provides an in-depth technical exploration of the in vitro and in vivo activities of this compound and its individual enantiomers, elucidating the scientific rationale behind the superior efficacy of levthis compound.

Molecular Mechanism of Action: A Tale of Two Enantiomers at the Gyrase Complex

The bactericidal action of this compound and its enantiomers stems from their ability to inhibit two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][5][6][7] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[2] DNA gyrase introduces negative supercoils into DNA, a process vital for uncoiling the DNA during replication and transcription, while topoisomerase IV is primarily involved in the separation of replicated daughter DNA strands.[6][7][8] Fluoroquinolones bind to the complex formed between these enzymes and bacterial DNA, stabilizing it and leading to an accumulation of double-strand DNA breaks, which ultimately results in bacterial cell death.[6][7]

The profound difference in the antibacterial potency of this compound's enantiomers is a direct consequence of stereospecific binding to the enzyme-DNA complex.[2][9] The S-(-)-configuration of levthis compound facilitates a more favorable and potent interaction with this complex compared to its R-(+)-counterpart, dextrthis compound.[2] Studies have shown that the S-isomer of this compound exhibits antibacterial activity up to two orders of magnitude greater than the R-isomer.[9][10][11] This differential activity is not due to differences in drug transport into the bacterial cell but is intrinsically linked to the inhibitory action on DNA gyrase.[9][10][11] Further investigation into the binding mechanism revealed that while both enantiomers have similar binding affinities to supercoiled DNA, the S-isomer binds a greater number of molecules, suggesting a more optimal interaction with the enzyme.[9][11] Specifically, competitive binding assays have demonstrated that (S)-ofloxacin binds to the DNA-DNA gyrase complex with approximately 12-fold greater affinity than (R)-ofloxacin.[9][11]

In Vitro Activity: A Quantitative Comparison

The superior potency of levthis compound is quantitatively demonstrated by its lower Minimum Inhibitory Concentration (MIC) values compared to racemic this compound and dextrthis compound against a broad range of clinically significant bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism and is a key indicator of antibacterial potency.[1] Experimental data consistently show that levthis compound is at least twice as active as racemic this compound, while dextrthis compound exhibits minimal to no significant antibacterial activity.[2][3]

Comparative In Vitro Potency Data (MICs)

The following tables summarize the MIC values for levthis compound and dextrthis compound against various Gram-positive and Gram-negative bacterial species. A lower MIC value signifies greater potency.

Table 1: In Vitro Activity against Gram-Positive Bacteria

| Bacterial Species | Strain | Levthis compound MIC (µg/mL) | Dextrthis compound MIC (µg/mL) |

| Staphylococcus aureus | ATCC 25923 | 0.5 | 16 |

| Staphylococcus aureus | ATCC 29213 | 0.25 | 16 |

| Methicillin-Susceptible S. aureus (MSSA) (Clinical Isolates) | MIC90 | 0.5 | >64 |

| Methicillin-Resistant S. aureus (MRSA) (Clinical Isolates) | MIC90 | 16 | >64 |

| Coagulase-Negative Staphylococci (CNS) (Methicillin-Susceptible) | MIC90 | 1 | 64 |

| Streptococcus pneumoniae (Penicillin-Susceptible) | MIC50 | 1 | 32 |

Data compiled from publicly available sources.[2]

Table 2: In Vitro Activity against Gram-Negative Bacteria

| Bacterial Species | Strain | Levthis compound MIC (µg/mL) | Dextrthis compound MIC (µg/mL) |

| Escherichia coli | ATCC 25922 | 0.06 | 2 |

| Klebsiella pneumoniae | (Clinical Isolates) MIC90 | 0.25 | 8 |

| Enterobacter cloacae | (Clinical Isolates) MIC90 | 0.5 | 16 |

| Proteus mirabilis | (Clinical Isolates) MIC90 | 0.25 | 8 |

| Pseudomonas aeruginosa | ATCC 27853 | 2 | 32 |

| Haemophilus influenzae | (Clinical Isolates) MIC90 | 0.03 | 1 |

Data compiled from publicly available sources.[2]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[1]

Step-by-Step Methodology:

-

Preparation of Materials:

-

Serial Dilution:

-

Perform a two-fold serial dilution of each antimicrobial agent in the microtiter plate wells using the growth medium to create a range of concentrations.[1]

-

-

Inoculation:

-

Inoculate each well with the standardized bacterial suspension.[1] Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours.[1]

-

-

Determination of MIC:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.[1]

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and antibacterial activities of optically active this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pioneerpublisher.com [pioneerpublisher.com]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. nbinno.com [nbinno.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Mechanism of differential activities of this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. researchgate.net [researchgate.net]

Introduction: Decoding the Efficacy of a Cornerstone Antibiotic

An In-depth Technical Guide to Ofloxacin Structure-Activity Relationship (SAR) Studies

Prepared by: Gemini, Senior Application Scientist

This compound, a second-generation fluoroquinolone antibiotic approved by the FDA in 1990, represents a significant milestone in the development of synthetic antibacterial agents[1]. Its broad spectrum of activity against both Gram-positive and Gram-negative bacteria has established it as a vital therapeutic option for a range of infections[2][3]. The clinical success of this compound and other fluoroquinolones is rooted in their specific mechanism of action: the inhibition of essential bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV[1][3][4]. These enzymes are critical for managing DNA topology during replication, transcription, and repair, and their inhibition leads to rapid, bactericidal effects[1][3].

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound. Moving beyond a simple description of its components, we will dissect the molecule to understand how its distinct structural features contribute to its antibacterial potency, pharmacokinetic profile, and overall therapeutic efficacy. This exploration is designed for researchers and drug development professionals seeking to leverage the foundational principles of fluoroquinolone SAR for the rational design of future antibacterial agents.

The Fluoroquinolone Core: A Scaffold for Antibacterial Action

The foundational structure of all fluoroquinolones is a bicyclic quinolone core. The potency and characteristics of each drug are determined by the substituents at various positions of this nucleus. For antibacterial activity, the 4-oxo and 3-carboxyl groups are essential, as they are directly involved in binding to the DNA-enzyme complex[5][6].

Caption: The core scaffold of fluoroquinolones with key positions numbered.

Part 1: A Positional Analysis of this compound's Structure-Activity Relationship

This compound's unique tricyclic structure and specific substituents are directly responsible for its distinct clinical profile.

The N-1 and C-8 Positions: The Defining Tricyclic Oxazine Ring

Unlike many other fluoroquinolones that feature a small alkyl or cyclopropyl group at the N-1 position, this compound possesses a fused pyridobenzoxazine ring system that connects the N-1 and C-8 positions[1][6]. This structural feature is a cornerstone of its identity and confers several key advantages:

-

Enhanced Pharmacokinetics: The oxazine ring is credited with providing excellent oral absorption, resulting in a bioavailability of approximately 98%[1][6]. It also contributes to a longer plasma half-life of 5 to 8 hours[7].

-

Metabolic Stability: This ring system appears to decrease the extent of metabolism of the parent compound, meaning a higher percentage of the administered dose is excreted unchanged by the kidneys[1][8].

-

Stereochemistry and Potency: The fusion creates an asymmetric carbon at the C-3 position of the oxazine ring (not to be confused with the C-3 of the quinolone core). This results in this compound being a racemic mixture of two enantiomers: (S)-(-)-ofloxacin (levthis compound) and (R)-(+)-ofloxacin[9][10].

Caption: Key structural features of this compound and their functional impact.

The Critical Role of Stereochemistry: (S)-ofloxacin vs. (R)-ofloxacin

The therapeutic activity of this compound resides almost entirely in its (S)-enantiomer, levthis compound. SAR studies have revealed that the (S)-isomer possesses antibacterial activity up to two orders of magnitude greater than the (R)-isomer[9]. This profound difference is not due to variations in cellular uptake but is a direct consequence of differential binding to the target enzyme. Competition assays show that (S)-ofloxacin binds approximately 12-fold more effectively to the DNA-DNA gyrase complex than the (R)-isomer[9]. This enhanced binding affinity directly correlates with its superior inhibitory activity against DNA gyrase, highlighting the critical importance of stereospecificity in drug-target interactions[9].

| Enantiomer | Relative Potency | Primary Reason for Potency Difference |

| (S)-(-)-Ofloxacin (Levthis compound) | High (8-128x more active) | Superior binding affinity to the DNA-gyrase complex[9] |

| (R)-(+)-Ofloxacin | Low to negligible | Poor fit and lower binding affinity at the enzyme-DNA target site[9] |

| Table 1: Comparative Activity of this compound Enantiomers. |

The C-6 Fluoro Group: The "Fluoro" in Fluoroquinolone

The introduction of a fluorine atom at the C-6 position was a transformative step in quinolone development, significantly boosting antibacterial potency[11]. This substituent exerts its effects through multiple mechanisms:

-

Enhanced DNA Gyrase Inhibition: The C-6 fluorine atom improves the binding affinity of the drug for the DNA gyrase-DNA complex by 2- to 17-fold compared to non-fluorinated analogs[12].

-

Increased Cell Penetration: The lipophilic nature of the fluorine atom is believed to enhance the drug's ability to penetrate the bacterial cell wall, leading to higher intracellular concentrations[5][12].

The presence of this fluorine atom is a defining characteristic of nearly all clinically successful modern quinolones[13].

The C-7 Substituent: Tuning the Antibacterial Spectrum

The substituent at the C-7 position is a key determinant of a fluoroquinolone's antibacterial spectrum, potency, and pharmacokinetic properties[14]. This compound features a 4-methyl-1-piperazinyl group at this position.

-

Broad-Spectrum Activity: The piperazinyl ring is crucial for potent activity against Gram-negative bacteria, including Pseudomonas aeruginosa[6].

-

Gram-Positive Activity: Modifications to the piperazine ring, such as the addition of a methyl group in this compound, help to improve activity against Gram-positive organisms like Staphylococcus aureus[6][15].

-

Pharmacokinetic Influence: The nature of the C-7 substituent can influence the drug's absorption, distribution, and elimination pathways[16].

Part 2: Pharmacokinetic and Safety Profile Implications of SAR

The chemical structure of this compound not only dictates its antibacterial activity but also its behavior within the human body.

| Parameter | Value / Characteristic | Structural Contributor(s) | Reference(s) |

| Bioavailability (Oral) | ~98% | Fused oxazine ring (N-1/C-8) | [1] |

| Plasma Half-life (t½) | 5 - 8 hours | Fused oxazine ring (N-1/C-8) | [7] |

| Peak Serum Conc. (400mg dose) | 2 - 3 mg/L | Fused oxazine ring, C-7 substituent | [7] |

| Metabolism | Minimal (<10%) | Fused oxazine ring (N-1/C-8) | [1][8] |

| Primary Excretion Route | Renal (65-80% unchanged) | High water solubility, minimal metabolism | [1] |

| Plasma Protein Binding | ~32% | Overall molecular structure | [1] |

| Table 2: Key Pharmacokinetic Parameters of this compound and Their Structural Basis. |

The unique N-1/C-8 fused oxazine ring is the primary reason for this compound's excellent pharmacokinetic profile, particularly its high bioavailability and reduced metabolism compared to some other fluoroquinolones[1][6]. This stability means the drug has a predictable dose-response relationship and relies heavily on renal clearance, which is an important consideration for patients with impaired kidney function[7].

Part 3: Experimental Protocols for SAR Evaluation

To establish the relationships described above, a systematic approach involving chemical synthesis and biological evaluation is required. The following protocols represent standard methodologies in the field.

Protocol 1: Synthesis of this compound Analogs (C-7 Modification)

This protocol outlines a general procedure for creating a library of this compound analogs by modifying the C-7 piperazinyl group, a common strategy for exploring SAR at this position[14][17].

Objective: To replace the N-methylpiperazinyl group of this compound with various other amine-containing heterocycles.

Methodology:

-

Starting Material: Begin with a suitable this compound precursor, typically 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][3]benzoxazine-6-carboxylic acid. The fluorine at C-10 (equivalent to C-7 in standard quinolone numbering) is a good leaving group for nucleophilic aromatic substitution.

-

Nucleophilic Substitution: In a suitable solvent (e.g., pyridine, DMSO, or acetonitrile), react the starting material with a molar excess of the desired amine (e.g., a substituted piperazine, pyrrolidine, or other cyclic amine).

-

Reaction Conditions: Heat the reaction mixture, typically between 80°C and 140°C, for several hours. The optimal temperature and time depend on the nucleophilicity of the amine.

-

Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture. Precipitate the product by adding a non-solvent or by adjusting the pH.

-

Purification: Collect the crude product by filtration. Purify the analog using recrystallization or column chromatography to obtain the final compound with high purity.

-

Characterization: Confirm the structure of the newly synthesized analog using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: In Vitro Antibacterial Activity Assessment (Broth Microdilution MIC Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized analogs against a panel of bacteria.

Methodology:

-

Preparation of Inoculum: Culture the bacterial strain (e.g., E. coli, S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Preparation: Prepare stock solutions of the test compounds (this compound analogs) in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (no drug) and negative (no bacteria) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a plate reader to measure optical density.

Protocol 3: DNA Gyrase Supercoiling Inhibition Assay

This biochemical assay directly measures the effect of a compound on the enzymatic activity of DNA gyrase[18][19].

Objective: To determine the concentration of an analog required to inhibit 50% of the DNA supercoiling activity of purified DNA gyrase (IC₅₀).

Caption: A typical workflow for assessing a compound's ability to inhibit DNA gyrase.

Methodology:

-

Reaction Mixture: In a microcentrifuge tube, combine a reaction buffer (containing Tris-HCl, MgCl₂, KCl, DTT, spermidine), relaxed plasmid DNA (e.g., pBR322), and purified DNA gyrase enzyme[20].

-

Inhibitor Addition: Add the test compound at various concentrations to the reaction tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiation: Start the supercoiling reaction by adding ATP.

-

Incubation: Incubate the mixture at 37°C for 1 hour to allow the enzyme to supercoil the relaxed plasmid DNA[20].

-

Termination: Stop the reaction by adding a stop solution (typically containing SDS and EDTA).

-

Analysis: Analyze the DNA topology by agarose gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA.

-

Quantification: Visualize the DNA bands using a staining agent (e.g., ethidium bromide) and quantify the band intensity. The IC₅₀ is the drug concentration that results in 50% of the DNA remaining in the relaxed state compared to the no-drug control.

Conclusion

The structure-activity relationship of this compound is a well-defined example of rational drug design. Its clinical efficacy is not a matter of chance but the result of specific, synergistic structural features. The C-6 fluorine atom provides the raw potency, the C-7 methylpiperazinyl group tailors the antibacterial spectrum, and the unique N-1/C-8 fused oxazine ring confers outstanding pharmacokinetic properties and introduces the critical element of stereochemistry. The dramatic difference in activity between the (S) and (R) enantiomers serves as a powerful reminder of the precise three-dimensional interactions required for potent inhibition of bacterial targets. For drug development scientists, these principles remain highly relevant, providing a validated roadmap for modifying the fluoroquinolone scaffold to overcome resistance and develop the next generation of antibacterial agents.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound. A reappraisal of its antimicrobial activity, pharmacology and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical evolution of the fluoroquinolone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. This compound | C18H20FN3O4 | CID 4583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. The fluorinated quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. journals.asm.org [journals.asm.org]

- 14. New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. C-7 Piperazinyl Group: Significance and symbolism [wisdomlib.org]

- 17. researchgate.net [researchgate.net]